2-(3-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(3-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions, and a fluorosulfonyloxyphenyl group, which imparts unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the fluorosulfonyloxyphenyl group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The fluorosulfonyloxyphenyl group can be introduced through nucleophilic substitution reactions using appropriate fluorosulfonylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Electrophiles: Halogens, nitronium ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxadiazole, while electrophilic substitution on the phenyl ring could yield halogenated or nitrated derivatives .
Scientific Research Applications
2-(3-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorosulfonyloxy group can enhance the compound’s ability to form strong interactions with biological targets, while the oxadiazole ring can provide stability and facilitate binding .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorosulfonyloxyphenyl)-1,3,4-oxadiazole
- 2-(3-Bromosulfonyloxyphenyl)-1,3,4-oxadiazole
- 2-(3-Methylsulfonyloxyphenyl)-1,3,4-oxadiazole
Uniqueness
2-(3-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
2-(3-fluorosulfonyloxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O4S/c9-16(12,13)15-7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRRDLFICOKBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C2=NN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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